3-Nitrophenacyl thiocyanate

描述

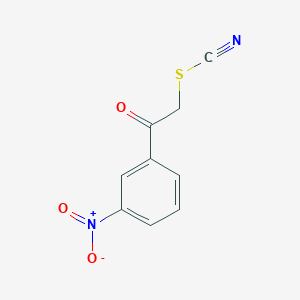

3-Nitrophenacyl thiocyanate (CAS 6097-22-9) is an organic compound with the chemical formula C₉H₆N₂O₃S. Its structure comprises a thiocyanate (-SCN) group attached to a 3-nitrophenacyl moiety (2-(3-nitrophenyl)-2-oxoethyl group) . This compound is primarily utilized as a chemical reagent and synthetic intermediate in pharmaceutical and organic chemistry due to its electrophilic thiocyanate group and aromatic nitro substituent .

属性

IUPAC Name |

[2-(3-nitrophenyl)-2-oxoethyl] thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3S/c10-6-15-5-9(12)7-2-1-3-8(4-7)11(13)14/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKJWLHODKUEJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407659 | |

| Record name | 2-(3-Nitrophenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6097-22-9 | |

| Record name | Thiocyanic acid, 2-(3-nitrophenyl)-2-oxoethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6097-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Nitrophenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-NITROPHENYL)-2-OXOETHYL THIOCYANATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitrophenacyl thiocyanate typically involves the reaction of 3-nitrobenzaldehyde with thiocyanate salts under specific conditions. One common method involves the use of potassium thiocyanate (KSCN) in the presence of an acid catalyst, such as hydrochloric acid (HCl), to facilitate the formation of the thiocyanate group. The reaction is carried out at a controlled temperature to ensure the desired product is obtained with high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

化学反应分析

Thiocyanatothiolation Reactions

Thiocyanate (SCN⁻) participates in regioselective thiocyanatothiolation reactions under hydrogen-bond-donor solvents like hexafluoro-2-propanol (HFIP). For example:

-

Alkyne thiocyanatothiolation : Alkynes react with NH₄SCN and sulfenylation reagents (e.g., N-(phenylthio)succinimide) in HFIP at 60°C, yielding vicinal thiocyanato-thiolated alkenes with exclusive trans-selectivity .

-

Mechanism :

While 3-nitrophenacyl thiocyanate is not directly studied, its thiocyanate group may engage in analogous nucleophilic substitutions or cyclization reactions.

Cyclocondensation with Pyrazolines

Phenacyl bromides are widely used in thiazole synthesis via Hantzsch-type cyclocondensation. For instance:

-

Thiazole formation : Phenacyl bromide reacts with thioamides (e.g., pyrazoline-1-carbothioamides) in ethanol under reflux, forming thiazole rings via nucleophilic substitution and cyclization .

-

Modified pathways : If this compound replaces phenacyl bromide, the SCN group could act as a leaving group, enabling similar cyclocondensation reactions to form nitro-substituted thiazoles.

Fluorescence and Stability Studies

Thiazole derivatives synthesized from phenacyl bromides exhibit fluorescence properties and thermal stability:

-

Fluorescence emission : ~506–508 nm (excited at 370 nm) in solution and solid states .

-

Thermal stability : Stable up to 250°C in acetonitrile–water matrices .

-

pH stability : Retains structural integrity across pH 2–12 .

These properties suggest potential applications for this compound derivatives in material science or bioimaging.

Reaction Optimization Parameters

Key parameters for thiocyanate-involving reactions:

科学研究应用

3-Nitrophenacyl thiocyanate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins. It has shown activity against certain bacterial strains, making it a candidate for antimicrobial research.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of dyes, pigments, and other specialty chemicals due to its unique chemical structure.

作用机制

The mechanism of action of 3-Nitrophenacyl thiocyanate involves its interaction with specific molecular targets, such as enzymes or proteins. The nitro group can participate in redox reactions, altering the oxidative state of the target molecule. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. These interactions can disrupt essential biological pathways, resulting in the compound’s observed biological effects.

相似化合物的比较

Key Properties :

- Molecular Weight : 222.23 g/mol .

- Storage : Stable under dry, low-temperature conditions but incompatible with oxidizing agents .

Comparison with Similar Compounds

Structural Comparison

3-Nitrophenacyl thiocyanate belongs to the phenacyl thiocyanate family, characterized by a phenyl ring substituted with a nitro group and a thiocyanate-functionalized acetyl group. Key structural analogs include:

- 4-Nitrophenacyl thiocyanate (CAS 6097-21-8): Differs in the nitro group position (para vs. meta) .

- 4-Methoxyphenacyl thiocyanate (CAS 6097-26-3): Contains an electron-donating methoxy group instead of nitro .

- 3-Phenyl-5-phenylaminocarbonyl-2-[2’-phenylimino-3’-phenyl-4’-oxothiazolidin-5’-ylidene]-2,3-dihydro-1,3,4-thiadiazole (7h): A structurally complex thiocyanate derivative with multiple aromatic substituents .

Physical and Chemical Properties

Key Observations :

- Nitro-substituted derivatives (e.g., 15c) generally exhibit lower melting points compared to non-nitro analogs (e.g., 7h), likely due to reduced crystallinity from asymmetric nitro positioning .

- The electron-withdrawing nitro group in this compound enhances electrophilicity at the thiocyanate site, increasing reactivity in nucleophilic substitutions compared to electron-donating substituents (e.g., methoxy) .

生物活性

3-Nitrophenacyl thiocyanate (NPAT) is a compound of significant interest due to its diverse biological activities, particularly in the context of microbial infections and potential therapeutic applications. This article explores the compound's mechanisms of action, biochemical properties, and its implications in various fields such as microbiology and medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group and a thiocyanate moiety attached to a phenacyl group. Its chemical formula is CHNOS, and it has been noted for its stability under controlled conditions, although it can degrade over time if not properly stored.

Target Interactions

NPAT primarily interacts with resuscitation promoting factors (Rpfs) , which are proteins that play a critical role in the reactivation of dormant mycobacterial cells, particularly Mycobacterium tuberculosis. The inhibition of Rpfs by NPAT prevents the hydrolysis of peptidoglycan in the bacterial cell wall, thus impeding the bacteria's ability to reactivate and proliferate.

Biochemical Pathways

The compound's biological activity is linked to several biochemical pathways:

- Antimicrobial Activity : NPAT exhibits significant inhibitory effects on mycobacterial growth by targeting Rpfs, which are essential for bacterial resuscitation and survival.

- Oxidative Stress Response : NPAT has been shown to modulate oxidative stress responses in cells, potentially enhancing cellular protection against oxidizing agents .

Cellular Effects

NPAT influences various cell types by:

- Inhibiting the resuscitation of dormant Mycobacterium tuberculosis cells.

- Enhancing the oxidative stress response in host cells, which may contribute to its antimicrobial properties .

Dosage Effects in Animal Models

Studies indicate that lower doses of NPAT effectively inhibit mycobacterial resuscitation without causing significant toxicity. This dosage-dependent effect suggests potential for therapeutic applications where controlled dosing could maximize efficacy while minimizing side effects.

Research Applications

This compound has several applications across different scientific fields:

| Field | Application |

|---|---|

| Chemistry | Building block for synthesizing complex organic molecules and pharmaceuticals. |

| Biology | Investigated as an enzyme inhibitor with potential antimicrobial activity. |

| Medicine | Explored for anti-inflammatory and anticancer properties. |

| Industry | Used in the development of dyes and specialty chemicals due to its unique structure. |

Case Studies and Research Findings

- Inhibition of Mycobacterial Resuscitation : A study demonstrated that NPAT significantly inhibited Rpfs, leading to reduced reactivation rates of dormant mycobacterial cells. This finding supports its potential use as an adjunct therapy in tuberculosis treatment.

- Oxidative Stress Modulation : Research indicated that NPAT can enhance cellular defenses against oxidative stress by modulating the production of reactive oxygen species (ROS). This property may be beneficial in protecting host tissues during infections .

- Pharmacokinetics : NPAT is primarily eliminated through renal pathways, indicating a need for careful consideration in dosing regimens to avoid accumulation and potential toxicity.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-nitrophenacyl thiocyanate derivatives, and what spectroscopic techniques validate their structural integrity?

- Methodological Answer : Synthesis often involves nucleophilic substitution reactions where thiocyanate replaces leaving groups in nitrophenacyl precursors. For example, IR spectroscopy confirms functional groups like C=O (1674 cm⁻¹) and C=N (1625 cm⁻¹), while ¹H/¹³C NMR resolves aromatic protons (δ 6.92–8.34 ppm) and quaternary carbons (e.g., δ 175.95 ppm for C=O). Mass spectrometry (e.g., MS m/z 538) and elemental analysis (e.g., C: 62.40%, S: 17.90%) further validate purity .

Q. What analytical methods ensure accurate quantification of thiocyanate-containing compounds in complex matrices?

- Methodological Answer : Recovery tests (spiking known thiocyanate concentrations) and ANOVA-based statistical comparisons (e.g., SNK test for mean differences) are critical for reliability. The picrate method, validated via regression analysis (r²=0.999), and internal standards (e.g., 4.8–5.4 mg/L recovery at 102%) enhance precision in urine or environmental samples .

Q. How does storage temperature affect thiocyanate stability in experimental samples?

- Methodological Answer : Thiocyanate degrades at elevated temperatures (e.g., 10–65% loss after 14 days at 30°C). Storage at 4°C maintains stability for ≥14 days, while long-term preservation requires freezing (–20°C), as confirmed by picrate method comparisons .

Q. What spectroscopic criteria distinguish thiocyanate bonding modes (M-NCS vs. M-SCN) in coordination complexes?

- Methodological Answer : FT-IR identifies bonding via C≡N (2050–2150 cm⁻¹ for M-NCS) or C–S (700–750 cm⁻¹ for M-SCN). Quantitative comparisons with reference compounds (e.g., Δν <10 cm⁻¹) reduce ambiguity, supported by HSAB theory .

Advanced Research Questions

Q. How can kinetic instability in thiocyanate equilibrium systems be addressed during thermodynamic studies?

- Methodological Answer : Stopped-flow techniques combined with global data analysis (e.g., ReactLab Equilibria) resolve transient species like Fe(SCN)²⁺. This approach corrects for kinetic artifacts, yielding accurate equilibrium constants (log β₁=2.0, log β₂=3.2) and molar absorptivities .

Q. What microbial pathways degrade thiocyanate in industrial effluents, and how are biokinetic parameters quantified?

- Methodological Answer : Activated sludge systems (e.g., Thiobacillus spp.) oxidize SCN⁻ to SO₄²⁻ and NH₃. Oxygen uptake rates (e.g., 0.5 mg O₂/mg SCN⁻) and Monod kinetics (µ_max=0.12 h⁻¹, K_s=25 mg/L) model degradation efficiency in continuous reactors .

Q. What role does thiocyanate play in modulating oxidative stress and inflammation in cellular systems?

- Methodological Answer : Thiocyanate scavenges hypochlorous acid (HOCl) via competitive inhibition of myeloperoxidase (MPO), reducing oxidative damage in lung and vascular cells. Dose-dependent effects (optimal 50–100 µM) balance antioxidant benefits against potential toxicity .

Q. How do statistical frameworks address variability in environmental thiocyanate monitoring data?

- Methodological Answer : Independent t-tests compare mean concentrations (e.g., red vs. brown millet), while L-shaped regression models identify nonlinear associations (e.g., renal function decline at SCN⁻ >2.6 mg/L). Multivariate adjustments for covariates (e.g., smoking status) mitigate confounding .

Q. What membrane technologies effectively recover thiocyanate from industrial wastewater?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。